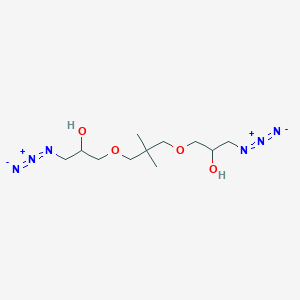
1,1'-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) is a complex organic compound with the molecular formula C11H22N6O4. It is a highly reactive compound known for its ability to crosslink proteins and serve as a reactive intermediate in chemical synthesis. This compound contains two azido groups and two hydroxyl groups, making it a versatile reagent in various scientific applications.
Vorbereitungsmethoden
1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) can be synthesized by reacting two molecules of 3-azido-2-propanol with one molecule of 2,2-dimethyl-1,3-propanediol. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The compound is known to decompose rapidly when exposed to heat and light, so the reaction conditions must be carefully controlled to ensure the stability of the product.
Analyse Chemischer Reaktionen
1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido groups to amines.
Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) has several scientific research applications:
Chemistry: It is used as a crosslinking agent in polymer chemistry and as a reactive intermediate in organic synthesis.
Biology: The compound is employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) involves its highly reactive azido groups, which can form covalent bonds with various molecular targets. . This property makes the compound useful in bioconjugation and material science applications.
Vergleich Mit ähnlichen Verbindungen
1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) can be compared with other similar compounds such as:
(2,2-Dimethyl-1,3-propanediyl)bis(oxy-3,1-propanediyl) bisacrylate: This compound also contains a 2,2-dimethyl-1,3-propanediyl backbone but has acrylate groups instead of azido groups.
Cyclohexane, 1,1’-(2-methyl-1,3-propanediyl)bis-: This compound has a similar backbone but lacks the azido and hydroxyl groups.
The uniqueness of 1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) lies in its dual azido and hydroxyl functionalities, which provide a wide range of reactivity and applications.
Eigenschaften
IUPAC Name |
1-azido-3-[3-(3-azido-2-hydroxypropoxy)-2,2-dimethylpropoxy]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6O4/c1-11(2,7-20-5-9(18)3-14-16-12)8-21-6-10(19)4-15-17-13/h9-10,18-19H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPSZIFDCZGUCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC(CN=[N+]=[N-])O)COCC(CN=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(Difluoromethyl)-1-azaspiro[3.3]heptane](/img/structure/B2416075.png)

![Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2416077.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416078.png)


![6-(((2-ethylphenyl)amino)methyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B2416089.png)
![5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2416090.png)
![Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2416091.png)


![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2416096.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2416098.png)
